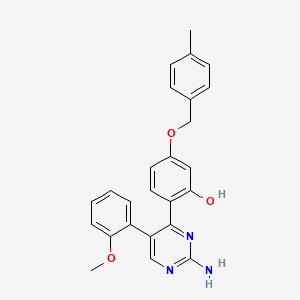
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical belongs to a class of compounds known for their varied biological activities and potential applications in materials science. The research on similar compounds focuses on understanding their synthesis, molecular structure, and properties to explore their potential applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For example, compounds with complex structures similar to the one have been synthesized through reactions involving Schiff bases reduction or by condensation of amino acids with isopropylidene aminomethylenemalonate, demonstrating the versatility of synthetic approaches for such molecules (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structures of these compounds are typically characterized using techniques such as X-ray crystallography, which reveals details about their crystal systems, hydrogen bonding, and intermolecular interactions, contributing to a deeper understanding of their stability and reactivity (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The reactivity of these compounds can be influenced by their functional groups, with studies showing how modifications can impact their behavior in chemical reactions. For example, phenolics in related molecules have been shown to act as either promoters or inhibitors in certain reactions, highlighting the importance of functional groups in determining chemical properties (Hidalgo, Navarro, & Zamora, 2018).
Scientific Research Applications
Spin Interaction in Zinc Complexes
A study on Schiff and Mannich bases and their zinc complexes, including compounds like 2-tert-butyl-4-methoxy-6-[(pyridin-2-ylmethylimino)methyl]phenol, highlighted the role of zinc in coordinating with complex organic molecules. The research demonstrated the spin interaction within these complexes, contributing to the understanding of metal-organic interaction dynamics, which can be crucial in catalysis and material science (Orio et al., 2010).
Copper(II) Complexes in Catalysis and DNA Cleavage
Another study focused on copper(II) complexes with phenolate-type ligands, revealing their catecholase and DNase activities. These complexes provide insights into the enzymatic and catalytic roles of metal complexes in biological and chemical processes, potentially applicable in medicinal chemistry and biochemistry (Peralta et al., 2010).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the compound , have been explored for their potential as aldose reductase inhibitors, showcasing the interplay between molecular structure and biological activity. These findings are valuable in drug discovery, particularly for conditions like diabetic complications (La Motta et al., 2007).
Model Complexes for Enzymatic Studies
Research on asymmetric mono- and dinuclear GaIII and ZnII complexes has provided model systems for studying the active sites of enzymes like purple acid phosphatases. These models help in understanding enzymatic mechanisms at the molecular level, contributing to enzymology and catalysis studies (Bosch et al., 2016).
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-9-17(10-8-16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPUUDLBAACTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)

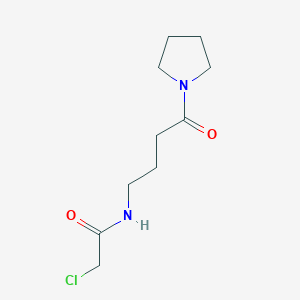

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)
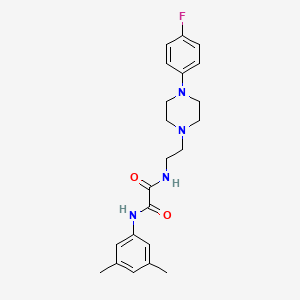
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)
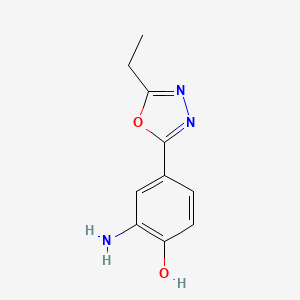
![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)
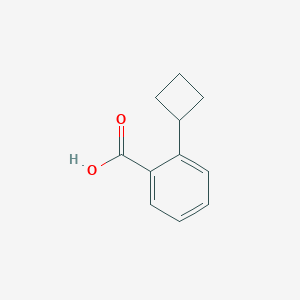
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)

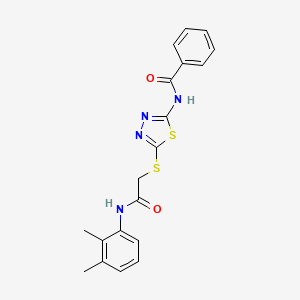
![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)